molecular formula C25H30N2O8 B6482274 ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid CAS No. 1216636-62-2

ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid

Cat. No.: B6482274
CAS No.: 1216636-62-2
M. Wt: 486.5 g/mol
InChI Key: GQZMEUYTSUTPJO-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid is a useful research compound. Its molecular formula is C25H30N2O8 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.20021592 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The presence of the benzylamino and hydroxypropoxy substituents enhances its pharmacological profile.

Structural Formula

C18H24N2O5\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_5

Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate has been studied for its inhibitory effects on several biological pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. In vitro studies indicate that derivatives of indole-3-carboxylate can effectively inhibit 5-LO activity with IC50 values in the low micromolar range .
  • Antiviral Properties : Recent research indicates that similar indole derivatives may interfere with viral transcription processes, particularly in the context of HIV-1 infection. These compounds can inhibit the Tat protein's function, which is crucial for viral replication .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityObservations
5-LO InhibitionIC50 = 0.7 μM in cell-free assays.
HIV-1 Replication InhibitionCompounds inhibited Tat-regulated transcription.
General Indole ActivityDemonstrated anti-inflammatory and antimicrobial properties.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various indole derivatives, including ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate. The results showed significant reduction in inflammatory markers in animal models, suggesting a promising therapeutic application for inflammatory diseases.

Case Study 2: Antiviral Efficacy

In a controlled laboratory setting, derivatives similar to this compound were tested against HIV-1 strains. The results indicated that these compounds could significantly reduce viral loads in infected T-cell lines without affecting cell viability, highlighting their potential as antiviral agents.

Properties

IUPAC Name

ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4.C2H2O4/c1-4-28-23(27)22-16(2)25(3)21-11-10-19(12-20(21)22)29-15-18(26)14-24-13-17-8-6-5-7-9-17;3-1(4)2(5)6/h5-12,18,24,26H,4,13-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZMEUYTSUTPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCC3=CC=CC=C3)O)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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